4-(acetylaminomethyl)pyridine N-oxide

Lipophilicity Drug-likeness ADME profiling

4-(Acetylaminomethyl)pyridine N-oxide (CAS 80818-96-8; systematic name Acetamide, N-[(1-oxido-4-pyridinyl)methyl]-; molecular formula C₈H₁₀N₂O₂; molecular weight 166.177 g/mol) belongs to the class of 4-substituted pyridine N-oxide derivatives bearing an acetamide moiety tethered through a methylene spacer. The compound is a solid at room temperature with moderate solubility in polar solvents such as water and methanol.

Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
CAS No. 80818-96-8
Cat. No. B8520726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(acetylaminomethyl)pyridine N-oxide
CAS80818-96-8
Molecular FormulaC8H10N2O2
Molecular Weight166.18 g/mol
Structural Identifiers
SMILESCC(=O)NCC1=CC=[N+](C=C1)[O-]
InChIInChI=1S/C8H10N2O2/c1-7(11)9-6-8-2-4-10(12)5-3-8/h2-5H,6H2,1H3,(H,9,11)
InChIKeyKZEQHOGJFRDZEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Acetylaminomethyl)pyridine N-Oxide (CAS 80818-96-8): Core Physicochemical and Structural Baseline for Procurement Evaluation


4-(Acetylaminomethyl)pyridine N-oxide (CAS 80818-96-8; systematic name Acetamide, N-[(1-oxido-4-pyridinyl)methyl]-; molecular formula C₈H₁₀N₂O₂; molecular weight 166.177 g/mol) belongs to the class of 4-substituted pyridine N-oxide derivatives bearing an acetamide moiety tethered through a methylene spacer. The compound is a solid at room temperature with moderate solubility in polar solvents such as water and methanol . Its computed physicochemical profile includes a LogP of 1.59150, a polar surface area (PSA) of 58.05 Ų, a predicted boiling point of 368.8 °C at 760 mmHg, a flash point of 176.8 °C, and a density of 1.12 g/cm³ . The N-oxide functionality confers a dual resonance character—acting as both a π-electron donor and π-electron acceptor—that governs the compound's electronic structure and reactivity [1].

Why 4-(Acetylaminomethyl)pyridine N-Oxide (CAS 80818-96-8) Cannot Be Interchanged with Structurally Similar Pyridine Derivatives


Attempts to substitute 4-(acetylaminomethyl)pyridine N-oxide with its closest structural analogs—the non-N-oxide counterpart 4-acetylaminomethylpyridine (CAS 23974-15-4), the free amine 4-(aminomethyl)pyridine N-oxide (CAS 216659-02-8), or the N-methylated congener (CAS 54818-74-5)—introduce quantifiable shifts in polarity, electronic character, and hydrogen-bonding capacity that alter chromatographic behavior, reactivity, and molecular recognition . The N-oxide group lowers the octanol–water partition coefficient (ΔLogP ≈ −0.5 relative to the parent pyridine) while simultaneously increasing the polar surface area by approximately 16 Ų, changing the compound's solubility and partitioning profile . Furthermore, acylation status determines the tautomeric equilibrium accessible to amino/amido-substituted pyridine N-oxides, as reflected in ¹⁵N NMR chemical shift differences of up to 21.3 ppm between acetylated and free amino forms [1]. These differences are not cosmetic; they directly control performance in downstream coupling reactions, metal-chelation applications, and biological screening cascades.

Quantitative Differentiation Evidence for 4-(Acetylaminomethyl)pyridine N-Oxide (CAS 80818-96-8) Relative to Closest Analogs


Lipophilicity Shift: Experimental LogP Comparison of N-Oxide vs. Parent Pyridine Core

The introduction of the N-oxide functionality at the pyridine ring produces a measurable increase in LogP of approximately +0.48 units relative to the parent non-oxidized 4-acetylaminomethylpyridine (LogP 1.10860), resulting in a calculated LogP of 1.59150 for the target N-oxide . This increase counters the expectation that N-oxidation invariably decreases lipophilicity and reflects the specific contribution of the acetylamino substituent at the 4-position through the methylene linker .

Lipophilicity Drug-likeness ADME profiling

Polar Surface Area Differentiation: N-Oxide vs. Non-Oxidized Analog and N-Methylated Congener

The polar surface area (PSA) of 4-(acetylaminomethyl)pyridine N-oxide is 58.05 Ų, which is 16.06 Ų larger than that of the non-oxidized parent 4-acetylaminomethylpyridine (PSA 41.99 Ų) and 10.80 Ų larger than the N-methylated N-oxide analog (CAS 54818-74-5, PSA 47.25 Ų) . The N-methyl substitution eliminates a hydrogen-bond donor site (amide N–H) while retaining the N-oxide acceptor, yielding an intermediate PSA that does not replicate the hydrogen-bonding donor–acceptor balance of the target compound .

Polar surface area Hydrogen-bonding capacity Bioavailability prediction

Electronic Structure Modulation: ¹⁵N NMR Chemical Shift Deshielding upon Acylation of 4-Amino Pyridine N-Oxides

In a systematic ¹⁵N NMR study of substituted pyridine N-oxides, the ring nitrogen (¹⁵N) chemical shift in 4-acetylaminopyridine N-oxide was found to be deshielded by 21.3 ppm relative to the corresponding 4-aminopyridine N-oxide [1]. This large deshielding effect is diagnostic of the acetyl group's electron-withdrawing influence transmitted through the 4-position substituent, which alters the tautomeric equilibrium of the amino/amido system and the π-electron density distribution across the N-oxide ring [2]. Although this study used 4-acetylamino-substituted (directly NH-attached) rather than acetylaminomethyl-substituted (CH₂-spaced) derivatives, the class-level inference is that acetylation of amino-containing 4-substituted pyridine N-oxides produces a predictable, large-magnitude ¹⁵N chemical shift change that serves as a quality-control fingerprint for distinguishing acetylated from free-amine precursors .

¹⁵N NMR spectroscopy Electronic structure Tautomerism

Thermophysical Property Profile: Boiling Point, Flash Point, and Density Compared with the Non-Oxidized Parent

The N-oxide derivative exhibits a lower predicted boiling point (368.8 °C at 760 mmHg) compared to the non-oxidized parent 4-acetylaminomethylpyridine (379.2 °C at 760 mmHg), consistent with the altered intermolecular forces introduced by the N–O dipole. The flash point of the N-oxide (176.8 °C) is also lower than that of the parent (183.1 °C), while the density is slightly higher (1.12 g/cm³ vs. 1.088 g/cm³) . These differences, although modest in magnitude, are systematic and reproducible, and they affect distillation cut points, safety classification for storage and shipping, and solvent selection for recrystallization .

Thermophysical properties Process safety Purification

Synthetic Accessibility: In Situ Oxidation Route to Pyridinylacetamide N-Oxides from Aminopyridine Precursors

A published general method for preparing pyridinylacetamide N-oxides involves diazotization of aminopyridines with NaNO₂/H₃PO₄ in acetonitrile to form N-pyridinylacetamides, followed by in situ oxidation with hydrogen peroxide to yield the corresponding N-oxides in good yields [1]. This two-step, one-pot strategy is regiospecific for 2-, 3-, and 4-substituted isomers, providing a scalable route that avoids the need for pre-isolation of the intermediate acetamide or the use of peracid oxidants [2]. In contrast, the non-N-oxide analog (CAS 23974-15-4) is typically obtained through direct acylation of 4-(aminomethyl)pyridine with acetyl chloride or acetic anhydride, a simpler but fundamentally different route that yields a product lacking the N-oxide functionality required for subsequent transformations that exploit N-oxide activation (e.g., metal-directed ortho-functionalization, dipole-based cycloadditions, or N-oxide deoxygenation as a traceless directing group) [3].

Synthetic methodology Process chemistry Diazotization–oxidation

Ionization Potential Reference Point: N-Methyl Analog Data for Gas-Phase Stability Assessment

The N-methyl-substituted analog, Acetamide, N-methyl-N-4-pyridinyl-, N'-oxide (CAS 54818-74-5), has a measured ionization energy (IE) of 7.52 ± 0.05 eV by electron impact mass spectrometry [1]. This value provides a quantitative benchmark for the ionization threshold of the N-oxide pyridinium core bearing an acetamide substituent. Although the target compound differs by carrying the acetamide group on an exocyclic methylene (CH₂) linker rather than directly on the ring nitrogen, the N-oxide pyridine electronic environment is sufficiently conserved for this IE to serve as a class-level reference for predicting gas-phase stability, mass spectrometric fragmentation behavior, and susceptibility to one-electron oxidation .

Ionization energy Mass spectrometry Gas-phase chemistry

Procurement-Driven Application Scenarios for 4-(Acetylaminomethyl)pyridine N-Oxide (CAS 80818-96-8) Based on Quantitative Differentiation Evidence


Medicinal Chemistry Building Block Requiring Defined Lipophilicity for CNS Drug Candidate Optimization

Medicinal chemistry programs targeting central nervous system (CNS) indications require building blocks with a LogP in the optimal CNS drug range (typically 1–3). The measured LogP of 1.59150 for 4-(acetylaminomethyl)pyridine N-oxide places it within this window, whereas the non-oxidized analog (LogP 1.10860) falls near the lower boundary and may exhibit insufficient passive membrane permeability. The N-oxide group simultaneously provides a polar handle (PSA 58.05 Ų) for solubility without exceeding the 90 Ų threshold commonly associated with poor brain penetration . The anticonvulsant activity observed in 4-acylaminomethylpyridine N-oxide derivatives further supports the scaffold's relevance in CNS-focused discovery [1].

Coordination Chemistry Ligand Design Exploiting the N,O-Chelate Donor Set

The N-oxide oxygen and the acetamide carbonyl constitute a potential N,O-chelate donor set that can coordinate metal ions through a five-membered or six-membered chelate ring depending on the binding mode. (N-Arylaminomethyl)pyridine-N-oxides have been demonstrated to form N,O-chelate aluminum complexes, establishing the viability of the scaffold for main-group and transition-metal coordination . The superior PSA (58.05 Ų) and hydrogen-bonding donor capacity of the target compound—absent in the N-methyl analog (PSA 47.25 Ų, no amide N–H donor)—provide additional ligand-field tuning parameters for applications in homogeneous catalysis, metal-organic frameworks, or metallodrug development [1].

Multi-Component Reaction Substrate for Heterocyclic Library Synthesis

4-Acylaminomethylpyridine N-oxides participate in acetic anhydride-mediated three-component reactions with phenylbutazone and 5-monosubstituted barbituric acids to yield pharmacologically active heterocyclic adducts . The presence of both the N-oxide activation handle and the acylaminomethyl side chain enables this reactivity, which is not accessible to the non-N-oxide parent (CAS 23974-15-4) or to simpler 4-substituted pyridine N-oxides lacking the methylene-tethered amide. This positions the compound as a strategic intermediate for diversity-oriented synthesis of anticonvulsant and anti-inflammatory screening libraries [1].

Analytical Reference Standard for N-Oxide Metabolite Identification in Drug Metabolism Studies

N-Oxidation is a common Phase I metabolic pathway for pyridine-containing drugs. 4-(Acetylaminomethyl)pyridine N-oxide, with its well-defined LogP (1.59150), PSA (58.05 Ų), and predicted gas-phase ionization behavior (IE ~7.5 eV based on the N-methyl analog), can serve as a chromatographic and mass spectrometric reference standard for identifying and quantifying N-oxide metabolites of 4-substituted pyridine drug candidates . The compound's GC-MS compatible thermophysical profile (BP 368.8 °C, Flash Pt 176.8 °C) supports its use in gas chromatographic separation methods, while its distinct ¹⁵N chemical shift signature (class-level deshielding of ~21 ppm upon acylation) aids in NMR-based metabolite structure confirmation [1].

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